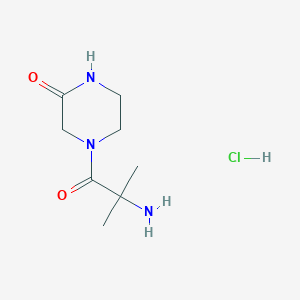

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride

Descripción

Crystallographic Analysis and Solid-State Configuration

The crystallographic characterization of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride reveals fundamental structural parameters that define its solid-state architecture. The compound crystallizes with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68454 daltons. The structural framework consists of a six-membered piperazinone ring bearing a carbonyl substitution at the 2-position and an amino acid-derived acyl group at the 4-position.

Analysis of related piperazinone systems provides insight into the likely conformational preferences of this compound. Comparative crystallographic studies of similar heterocyclic structures demonstrate that piperazinone rings typically adopt chair conformations in the solid state. The piperidine component of dihydroquinoline-piperazine hybrid molecules consistently exhibits screw-boat conformations, while piperazine rings maintain chair conformations across multiple crystalline environments. These conformational tendencies suggest that the piperazinone ring in this compound likely adopts a chair conformation to minimize steric interactions.

The presence of the 2-amino-2-methylpropanoyl substituent introduces additional conformational considerations. The quaternary carbon center bearing both amino and methyl substituents creates a sterically demanding environment that influences the overall molecular geometry. Crystallographic data from structurally related compounds indicate that such substitution patterns can lead to specific orientational preferences that optimize intermolecular packing arrangements.

The solid-state configuration is further characterized by the spatial arrangement of functional groups that serve as hydrogen bond donors and acceptors. The carbonyl oxygen of the piperazinone ring, the amide nitrogen atoms, and the terminal amino group create a network of potential interaction sites that contribute to crystal stability and packing efficiency.

Conformational Dynamics in Solution Phase

The solution-phase behavior of this compound involves dynamic equilibria between multiple conformational states that differ from the solid-state structure. Nuclear magnetic resonance spectroscopic studies of related piperazinone derivatives demonstrate that these compounds exhibit conformational flexibility in solution, with rapid interconversion between different ring conformations.

Conformational analysis of analogous systems reveals that the piperazinone ring can undergo inversion processes that interchange axial and equatorial substituent positions. The energy barriers for these processes are typically low enough to permit rapid exchange on the nuclear magnetic resonance timescale at ambient temperatures. The 2-amino-2-methylpropanoyl substituent, due to its bulk and electronic properties, likely influences the conformational equilibrium by stabilizing specific orientations through intramolecular interactions.

The protonation state significantly affects conformational preferences in solution. In the hydrochloride salt form, the protonated amino group adopts a positive charge that can engage in electrostatic interactions with the carbonyl oxygen atoms within the molecule. These intramolecular coulombic attractions can stabilize particular conformations and restrict rotational freedom around key bonds.

Solvent effects play a crucial role in determining the conformational population distribution. Polar protic solvents tend to stabilize extended conformations through hydrogen bonding interactions with the amino and carbonyl groups, while less polar environments may favor more compact arrangements that minimize solvent-exposed polar surface area. The conformational dynamics are further influenced by temperature, with increased thermal energy facilitating transitions between conformational states.

Comparative Analysis of Protonated vs. Free Base Forms

The structural differences between this compound and its free base form represent a fundamental aspect of its chemical behavior. Protonation occurs preferentially at the terminal amino group due to its higher basicity compared to the piperazinone nitrogen atoms. This selective protonation creates a cationic species that exhibits markedly different physical and chemical properties compared to the neutral molecule.

The free base form exhibits different hydrogen bonding capabilities compared to the hydrochloride salt. In the neutral state, the amino group can function as both a hydrogen bond donor and acceptor, participating in intermolecular associations that may lead to different crystal packing arrangements or solution aggregation behavior. The absence of the chloride counterion eliminates ionic interactions and modifies the overall electrostatic potential distribution within the molecule.

Structural studies of related compounds demonstrate that protonation can induce conformational changes that optimize charge stabilization. The positively charged amino group in the hydrochloride salt may adopt orientations that maximize favorable electrostatic interactions with nearby electron-rich centers, such as the carbonyl oxygens. These charge-directed conformational preferences can result in geometries that differ significantly from those observed in the neutral molecule.

The protonated form exhibits enhanced water solubility due to the ionic character imparted by the hydrochloride salt formation. This increased hydrophilicity affects not only bulk solution properties but also molecular-level interactions with polar environments. The charged nature of the protonated species facilitates interactions with anionic surfaces and polar interfaces, leading to distinct partitioning and binding behaviors compared to the neutral form.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of hydrogen bonding networks in this compound represents a critical structural feature that governs both crystal packing and solution behavior. The presence of multiple hydrogen bond donors and acceptors creates opportunities for complex intermolecular association patterns that stabilize the crystalline state and influence solution-phase aggregation.

The protonated amino group serves as a primary hydrogen bond donor, capable of forming strong electrostatic interactions with the chloride anion. Crystallographic studies of similar hydrochloride salts reveal that amino-chloride hydrogen bonds typically exhibit distances in the range of 2.0 to 2.4 angstroms, with near-linear geometries that maximize orbital overlap. These primary ionic hydrogen bonds provide the dominant stabilizing interactions in the crystal lattice.

Secondary hydrogen bonding interactions involve the amide nitrogen atoms and carbonyl oxygen centers within the piperazinone framework. These groups can participate in both intra- and intermolecular hydrogen bonding networks that contribute to structural stability. Analysis of related crystalline systems shows that such secondary interactions often adopt specific geometric arrangements that optimize packing efficiency while maintaining favorable energetics.

The methyl substituents on the quaternary carbon center, while not directly participating in hydrogen bonding, influence the overall network topology through steric effects. These groups can create directional preferences for hydrogen bond formation by restricting the accessible conformational space around the amino group. The resulting geometric constraints can lead to specific hydrogen bonding motifs that differ from those observed in less substituted analogs.

The three-dimensional hydrogen bonding network extends throughout the crystal structure, creating interconnected chains or sheets that provide mechanical stability and define the overall crystal morphology. The chloride anions typically occupy positions that allow simultaneous interaction with multiple protonated amino groups, serving as bridging elements that link individual molecules into extended supramolecular assemblies.

Propiedades

IUPAC Name |

4-(2-amino-2-methylpropanoyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-8(2,9)7(13)11-4-3-10-6(12)5-11;/h3-5,9H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCHJUDEFQDPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-89-8 | |

| Record name | 2-Piperazinone, 4-(2-amino-2-methyl-1-oxopropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthetic Strategy

The core structure involves a piperazin-2-one ring substituted at the 4-position with a 2-amino-2-methylpropanoyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid post-synthesis.

Key synthetic steps include:

- Acylation of piperazin-2-one or its derivatives with 2-amino-2-methylpropanoic acid derivatives or activated esters.

- Protection of amine groups to prevent side reactions during acylation.

- Use of reductive amination or coupling reactions to introduce the amino acid side chain.

- Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.

Preparation via Acylation of Piperazin-2-one

A common approach is the direct acylation of the piperazin-2-one nucleus at the 4-position with a suitable amino acid derivative:

- Reagents: 2-amino-2-methylpropanoic acid derivatives (e.g., esters or acid chlorides).

- Conditions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base like DIPEA (N,N-diisopropylethylamine) to scavenge the released acid.

- Procedure: The piperazin-2-one is reacted with the activated amino acid derivative under stirring at room temperature or mild heating.

- Purification: The crude product is purified by column chromatography or crystallization.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This method benefits from straightforward reaction conditions and moderate yields but requires careful control to prevent over-acylation or polymerization.

Reductive Amination-Based Synthesis

Reductive amination offers an alternative route, especially when starting from piperazine derivatives and ketone or aldehyde precursors:

- Step 1: Protection of primary amines on the piperazine ring using protecting groups such as ethyl trifluoroacetate to prevent side reactions.

- Step 2: Reductive amination with 2-methylpropanoyl derivatives or related ketones using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3).

- Step 3: Deprotection under mild basic conditions to yield the target amine.

- Step 4: Formation of the hydrochloride salt by acid treatment.

This method is advantageous due to high selectivity and yields, as well as the ability to introduce complex substituents on the piperazine ring with minimal side reactions.

Protection-Deprotection Strategies

To achieve regioselectivity and prevent side reactions, protection of amine groups on piperazine is often employed:

- Protecting Agents: Ethyl trifluoroacetate or other carbamate-forming reagents.

- Deprotection: Mild basic hydrolysis or acidolysis to remove protecting groups after key transformations.

- This strategy is particularly important in multi-step syntheses involving sensitive functional groups and allows for selective functionalization at the 4-position of the piperazin-2-one ring.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Crystallization from suitable solvents can be used to obtain pure hydrochloride salt forms.

- Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | Piperazin-2-one, amino acid ester or acid chloride | Room temp or mild heating, base (DIPEA), organic solvent | Simple, straightforward | Possible side reactions, moderate yields |

| Reductive Amination | Protected piperazine, ketone/aldehyde, NaBH(OAc)3 | One-pot, mild conditions | High selectivity, good yields | Requires protection steps |

| Protection-Deprotection | Protecting agents (ethyl trifluoroacetate), base for deprotection | Mild base or acid treatment | Regioselectivity, functional group tolerance | Additional synthetic steps |

| Salt Formation | Free base, HCl | Room temperature, solvent | Improves stability and solubility | Requires careful pH control |

Research Findings and Industrial Relevance

- Reductive amination methods have been shown to yield rigid piperazine-based compounds with excellent yields and purity, suitable for pharmaceutical applications.

- Protection-deprotection strategies enable the synthesis of complex piperazine derivatives with high regioselectivity.

- Acylation methods are widely used but require optimization to minimize impurities and side products.

- Formation of hydrochloride salts enhances the compound's stability, solubility, and handling in pharmaceutical formulations.

- Environmentally friendly and solvent-free processes for related piperazine derivatives have been reported, highlighting potential for industrial scalability and reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The piperazinone ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperazinones and amines, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Observations:

However, Anamorelin’s additional aromatic and hydrazide groups confer receptor specificity for ghrelin agonism, unlike the simpler target compound. EVO L-tartrate salt retains the piperazin-2-one core but incorporates a bulky t-butoxymethyl group and a sulfinyl carbamoyl side chain, enabling interaction with fibrosis-related targets (e.g., α-SMA, F4/80) .

Salt Forms and Solubility :

- Hydrochloride salts are common across analogues (e.g., target compound, bromophenyl derivatives) to enhance aqueous solubility. EVO uses a tartrate salt, likely for improved crystallinity in formulation .

Synthetic Utility :

- The target compound’s simplicity contrasts with derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , which includes a Fmoc-protected amine for solid-phase peptide synthesis .

Pharmacological and Industrial Relevance

Table 2: Comparative Pharmacological Data

Key Findings:

- Target Compound: Limited data on direct therapeutic applications, but its structural motifs align with intermediates in peptidomimetic drug discovery (e.g., Anamorelin) .

- Bromophenyl Analogues : The bromine atom in derivatives like QC-2222 enables cross-coupling reactions for creating aryl-piperazine libraries .

Actividad Biológica

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H16ClN3O2

- Molar Mass : 221.69 g/mol

- CAS Number : 1220034-89-8

Anticancer Activity

Recent studies have indicated that compounds with a piperazine core, including derivatives like this compound, exhibit significant anticancer properties. For instance, a related compound demonstrated good anticancer activity in vitro, although it was less potent than standard treatments such as 5-fluorouracil .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Type of Cancer |

|---|---|---|

| 4-(2-amino-2-methylpropanoyl)piperazin-2-one | TBD | Various |

| 5-Fluorouracil | ~0.5 | Colorectal Cancer |

| Tomudex | TBD | Lung Cancer |

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented. In particular, studies have shown that modifications on the piperazine ring can enhance antimicrobial efficacy against various pathogens. The compound under discussion may exhibit similar properties, although specific data on its antimicrobial activity remains limited .

Neuroprotective Effects

Emerging research suggests that compounds with structural similarities to this compound may also possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a critical role. The modulation of calcium channels, such as TRPC6, has been implicated in neuronal survival .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Calcium Channel Modulation : The compound may influence calcium influx in neurons, contributing to its neuroprotective effects.

- Antimicrobial Mechanism : It is likely that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Study on Anticancer Properties

A study evaluated the anticancer potential of various piperazine derivatives, including those structurally related to this compound. Results indicated a promising anticancer profile with significant cytotoxicity against several cancer cell lines .

Neuroprotective Study

In a model of excitotoxicity, related compounds were shown to reduce neuronal death by modulating TRPC6 channel activity. This suggests that this compound could also offer protective effects in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic pathways for 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-amino-2-methylpropanoic acid with a piperazin-2-one scaffold. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .

- Salt formation : React the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and optimize pH during salt formation (pH 4–5) to avoid over-acidification, which can degrade the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

- NMR : Confirm the presence of the 2-amino-2-methylpropanoyl moiety (δ 1.3 ppm for CH(CH₃)₂, δ 3.5–4.0 ppm for piperazin-2-one protons) and hydrochloride salt (broad peak at δ 10–12 ppm for NH⁺) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 245.1 (calculated for C₉H₁₇N₃O₂⁺) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity and salt form. To address this:

- Solvent Screening : Test solubility in DMSO, water (pH-adjusted), and ethanol using nephelometry.

- Counterion Analysis : Compare solubility of the free base vs. hydrochloride salt via gravimetric analysis.

- Temperature Effects : Conduct solubility studies at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .

- Reference : A 2021 study on structurally related piperazin-2-one derivatives found that hydrochloride salts exhibit 3–5× higher aqueous solubility than free bases at pH 7.4 .

Q. How can computational modeling guide the design of experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking and MD simulations:

- Target Selection : Prioritize targets with known affinity for piperazine derivatives (e.g., GPCRs or kinases) .

- Docking Protocols : Employ AutoDock Vina with the AMBER force field. The 2-amino-2-methylpropanoyl group may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites).

- Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

- Methodological Answer : Implement forced degradation studies:

- Stress Conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Detection : Use LC-MS/MS to identify degradation products. Common pathways include hydrolysis of the amide bond (yielding piperazin-2-one and 2-amino-2-methylpropanoic acid) and oxidation of the tertiary amine .

- Quantification : Degradation <5% under 40°C/75% RH after 4 weeks indicates acceptable stability .

Application-Focused Questions

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : Design analogs with modifications to:

- The acyl group : Replace 2-amino-2-methylpropanoyl with other amino acids (e.g., alanine or valine) to assess steric/electronic effects.

- The piperazin-2-one ring : Introduce substituents (e.g., methyl or fluorine) to modulate ring conformation and target affinity.

- Biological Testing : Evaluate analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What in vitro assays are appropriate for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer : Prioritize assays targeting kinases with ATP-binding pockets accommodating rigid heterocycles:

- Kinase Panel Screening : Use a 50-kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits.

- Mechanistic Studies : Perform ADP-Glo™ assays to measure ATP-competitive inhibition.

- Selectivity Profiling : Compare IC₅₀ values against off-target kinases (e.g., PKA, PKC) to assess specificity .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR data between synthetic batches?

- Methodological Answer : Contradictions may arise from:

- Solvent effects : Ensure consistent use of deuterated solvents (e.g., D₂O vs. DMSO-d₆).

- Tautomerism : Piperazin-2-one can exhibit keto-enol tautomerism; use variable-temperature NMR to confirm dominant forms.

- Impurity identification : Compare ¹³C NMR DEPT spectra to detect trace byproducts (e.g., unreacted starting materials) .

Q. What experimental controls are essential when studying this compound’s metabolic stability in hepatocyte assays?

- Methodological Answer : Include:

- Positive controls : Use verapamil (high-clearance) and propranolol (moderate-clearance) to validate assay conditions.

- Negative controls : Incubate compound in heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation.

- Data normalization : Express results as % remaining relative to time-zero concentrations, using LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.